molecular formula C9H4BrClO3 B2617893 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid CAS No. 944692-41-5

5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid

Cat. No.: B2617893
CAS No.: 944692-41-5
M. Wt: 275.48
InChI Key: JSFLHPTVWOEVMZ-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, characterized by the presence of bromine and chlorine atoms on the benzofuran ring, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H315, H319, H335, and H351 . Precautionary measures include P201, P301+P312+P330, P302+P352, P305+P351+P338, and P308+P313 .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Preparation Methods

The synthesis of 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 7-chloro-2-hydroxybenzaldehyde under basic conditions to form the benzofuran ring. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid include other halogenated benzofurans such as 5-bromo-2-benzofuran-1-carboxylic acid and 7-chloro-2-benzofuran-1-carboxylic acid. These compounds share structural similarities but differ in the position and type of halogen atoms, which can influence their chemical reactivity and biological activity. The unique combination of bromine and chlorine in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

5-bromo-7-chloro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFLHPTVWOEVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Br)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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